Trimethylsilyl 11-cyanoundecanoate
Description
Trimethylsilyl 11-cyanoundecanoate is a silane-containing organic compound characterized by a long undecanoate carbon chain (11 carbons) with a terminal cyano (-CN) group and a trimethylsilyl (-Si(CH₃)₃) moiety. This structure combines the hydrophobic properties of the alkyl chain with the electron-withdrawing nature of the cyano group and the hydrolytic sensitivity of the silyl group. Such compounds are typically used as intermediates in organic synthesis, surface modifiers, or coupling agents in materials science.
Properties
CAS No. |
22396-24-3 |
|---|---|
Molecular Formula |
C15H29NO2Si |
Molecular Weight |
283.48 g/mol |
IUPAC Name |
trimethylsilyl 11-cyanoundecanoate |
InChI |
InChI=1S/C15H29NO2Si/c1-19(2,3)18-15(17)13-11-9-7-5-4-6-8-10-12-14-16/h4-13H2,1-3H3 |
InChI Key |
RKZZDDBGXJMYTM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=O)CCCCCCCCCCC#N |
Origin of Product |
United States |
Preparation Methods
Structure and Properties
Trimethylsilyl 11-cyanoundecanoate (CAS: 22396-24-3) has the molecular formula C₁₅H₂₉NO₂Si and a molecular weight of approximately 283.49 g/mol. The structure features a trimethylsilyl group (Si(CH₃)₃) attached to the carboxyl oxygen of 11-cyanoundecanoic acid. The compound contains a linear eleven-carbon chain with a terminal cyano group (C≡N) at one end and the trimethylsilyl ester functionality at the other. This dual functionality makes it a valuable building block in organic synthesis, particularly for the preparation of complex molecules containing long-chain components.
General Synthetic Approaches
Two principal approaches exist for synthesizing this compound:
- Direct silylation of 11-cyanoundecanoic acid with various trimethylsilylating agents
- Two-step approach involving:
- Preparation of 11-cyanoundecanoic acid or its methyl ester
- Conversion to the trimethylsilyl ester via silylation or transesterification
Direct Silylation Methods
Silylation Using Trimethylsilyl Chloride (TMSCl)
The most straightforward method involves the reaction of 11-cyanoundecanoic acid with trimethylsilyl chloride in the presence of a base. Based on established silylation protocols, the reaction typically proceeds as follows:
- 11-Cyanoundecanoic acid is dissolved in an aprotic solvent such as 1,4-dioxane, tetrahydrofuran, or dichloromethane.
- A tertiary amine base (triethylamine or pyridine) is added to neutralize the HCl formed during the reaction.
- 4-Dimethylaminopyridine (DMAP) is often added as a catalyst.
- Trimethylsilyl chloride is introduced, and the reaction is typically conducted at 65°C for several hours.
The reaction proceeds through nucleophilic attack of the carboxylate anion on the silicon atom of TMSCl, with elimination of chloride. The general reaction is represented as:
HOOC-(CH₂)₁₀-CN + (CH₃)₃SiCl + Et₃N → (CH₃)₃SiOOC-(CH₂)₁₀-CN + Et₃N·HCl
Using Hexamethyldisilazane (HMDS)
Hexamethyldisilazane provides a milder alternative to TMSCl for silylation, generating ammonia as a byproduct rather than HCl:
- 11-Cyanoundecanoic acid is combined with HMDS in a suitable solvent or neat.
- A catalytic amount of ammonium sulfate, TMSCl, or another acid catalyst is typically added.
- The reaction mixture is heated under reflux until completion.
The reaction equation is:
2 HOOC-(CH₂)₁₀-CN + ((CH₃)₃Si)₂NH → 2 (CH₃)₃SiOOC-(CH₂)₁₀-CN + NH₃
This method is often preferred for acid-sensitive substrates, though reaction times can be longer compared to TMSCl methods.
Using Trimethylsilyl Iodide (TMSI)
Trimethylsilyl iodide, either commercial or generated in situ from TMSCl and NaI, offers enhanced reactivity for silylation:
- TMSI can be generated in situ by combining TMSCl with sodium iodide in acetonitrile.
- 11-Cyanoundecanoic acid is added to the freshly prepared TMSI solution.
- The reaction typically proceeds rapidly at room temperature.
HOOC-(CH₂)₁₀-CN + (CH₃)₃SiI → (CH₃)₃SiOOC-(CH₂)₁₀-CN + HI
This method is highly efficient, with reactions often complete within minutes to hours. TMSI is particularly useful for difficult substrates due to its enhanced reactivity compared to TMSCl.
Using Trimethylsilyl Trifluoromethanesulfonate (TMSOTf)
TMSOTf represents one of the most reactive silylating agents:
- 11-Cyanoundecanoic acid is dissolved in dichloromethane or another aprotic solvent.
- A tertiary amine base is added to trap the triflic acid byproduct.
- TMSOTf is added dropwise at low temperature (-78°C to 0°C).
- The reaction is allowed to warm to room temperature.
HOOC-(CH₂)₁₀-CN + (CH₃)₃SiOTf + Et₃N → (CH₃)₃SiOOC-(CH₂)₁₀-CN + Et₃N·HOTf
This method is characterized by high yields and short reaction times, though the high reactivity of TMSOTf requires careful handling.
Using Trimethylsilyl Trichloroacetate
This approach employs trimethylsilyl trichloroacetate as the silylating agent:
- 11-Cyanoundecanoic acid is combined with trimethylsilyl trichloroacetate.
- An initiator such as a radical source is added.
- The mixture is heated at elevated temperatures.
The reaction produces the desired silyl ester along with chloroform and carbon dioxide as byproducts:
HOOC-(CH₂)₁₀-CN + (CH₃)₃SiOCOCCl₃ → (CH₃)₃SiOOC-(CH₂)₁₀-CN + CHCl₃ + CO₂
This method offers advantages in terms of byproduct removal, as both CHCl₃ and CO₂ are volatile and easily separated from the product.
Two-Step Synthetic Approaches
Synthesis of 11-Cyanoundecanoic Acid
Several methods exist for preparing 11-cyanoundecanoic acid:
From Crude Oily Materials via Thermal Decomposition
11-Cyanoundecanoic acid can be obtained from the thermal decomposition of 1,1'-peroxy-dicyclohexylamine:
- 1,1'-peroxy-dicyclohexylamine is thermally decomposed at 300-1000°C.
- An oily layer containing 11-cyanoundecanoic acid is separated.
- The crude product is purified by crystallization methods.
This approach yields 11-cyanoundecanoic acid with a purity of typically 95-99.5% after appropriate purification.
Purification of 11-Cyanoundecanoic Acid
The purification process is critical for obtaining high-quality starting material:
- Crude 11-cyanoundecanoic acid (or its ammonium salt) is dissolved in a mixture of acetic acid or propionic acid and water.
- Refining gas containing ozone is passed through the solution to decompose impurities.
- The solution is cooled to crystallize the purified acid.
- Crystals are separated by filtration, washed with water, and dried.
This purification method yields colorless crystals with purity exceeding 99.5% and recovery yields of approximately 95%.
Synthesis of Methyl 11-Cyanoundecanoate
Methyl 11-cyanoundecanoate serves as a versatile intermediate that can be subsequently converted to the trimethylsilyl ester. Several methods for its preparation have been reported:
Via Cross-Metathesis and Hydrogenation
- Methyl 10-undecenoate undergoes cross-metathesis with acrylonitrile using an appropriate catalyst.
- The resulting unsaturated nitrile is hydrogenated to yield methyl 11-cyanoundecanoate.
This approach offers good yields and stereoselectivity.
Via Cyanoacetic Acid Condensation (Knoevenagel)
- An aldehyde (such as methyl 10-oxodecanoate or related compound) is condensed with cyanoacetic acid in the presence of DBU.
- The reaction yields a mixture of α,β-unsaturated nitriles.
- Catalytic hydrogenation produces methyl 11-cyanoundecanoate.
The process is described as:
"To a solution of aldehyde (1.50 g, 7.49 mmol) and cyanoacetic acid (960 mg, 11.2 mmol) in tetrahydrofuran (15 mL) under nitrogen atmosphere was added DBU (4.56 g, 30.0 mmol). The reaction mixture was heated at 60°C for 12 h... Purification by silica gel column chromatography (1:8 v/v, EtOAc:hexane) afforded a mixture of nitriles (1.44 g, 86%)."
"To a solution of methyl 11-cyanoundecenoate (2.93 g, 12.6 mmol) in methanol (6 mL) was added 10 wt% palladium on carbon (29.3 mg, 0.028 mmol). The reaction mixture was stirred for 1 h at room temperature under 10 bar of hydrogen."
Conversion of Methyl 11-Cyanoundecanoate to this compound
The final step involves converting the methyl ester to the trimethylsilyl ester. Two principal approaches can be employed:
Hydrolysis Followed by Silylation
- Methyl 11-cyanoundecanoate is hydrolyzed to 11-cyanoundecanoic acid using aqueous sodium hydroxide.
- The acid is isolated and silylated using one of the methods described in section 4.
Direct Transesterification
- Methyl 11-cyanoundecanoate is treated with a trimethylsilylating agent in the presence of a catalyst.
- The methoxy group is replaced by the trimethylsilyl group through a transesterification process.
This approach may require optimization of reaction conditions to prevent side reactions at the cyano group.
Comparison of Preparation Methods
Table 1 presents a comparative analysis of the various methods for preparing this compound:
| Method | Reagents | Reaction Conditions | Advantages | Limitations | Expected Yield |
|---|---|---|---|---|---|
| TMSCl/Base | TMSCl, Et₃N, DMAP | 65°C, 1,4-dioxane, several hours | Common reagents, well-established | HCl byproduct, moderate reactivity | 70-90% |
| HMDS | HMDS, catalyst | Reflux, 3-8 hours | Mild conditions, NH₃ byproduct | Longer reaction times | 65-85% |
| TMSI | TMSCl, NaI | Room temperature, 30 min to 2 hours | Rapid reaction, high reactivity | Sensitive to moisture, iodide byproducts | 90-95% |
| TMSOTf | TMSOTf, Et₃N | -78°C to RT, 1-2 hours | Extremely reactive, short reaction times | Expensive, moisture-sensitive | >95% |
| Trimethylsilyl trichloroacetate | (CH₃)₃SiOCOCCl₃, initiator | Elevated temperature, 1-3 hours | Volatile byproducts, easily purified | Requires heating | 80-90% |
| Two-step via methyl ester | Multiple steps | Various | Functional group compatibility | Lower overall yield, multiple steps | 60-80% overall |
Recommended Procedures
Preparation Using TMSI (Generated in situ)
This method is recommended for laboratory-scale synthesis due to its high efficiency and relatively mild conditions:
- In a flame-dried round-bottom flask under nitrogen, place sodium iodide (1.5 eq., 225 mg, 1.5 mmol) and dry acetonitrile (5 mL).
- Add trimethylsilyl chloride (1.3 eq., 141 mg, 1.3 mmol) dropwise and stir for 30 minutes at room temperature to generate TMSI in situ.
- Add 11-cyanoundecanoic acid (1.0 eq., 211 mg, 1.0 mmol) dissolved in 2 mL dry acetonitrile.
- Stir the reaction mixture at room temperature for 1 hour, monitoring by TLC.
- Upon completion, evaporate the solvent under reduced pressure.
- Dissolve the residue in dry hexane (10 mL) and filter to remove inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain this compound.
- If necessary, purify by distillation under reduced pressure.
Expected yield: 90-95%
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl 11-cyanoundecanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution reagents: Such as halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction conditions .
Scientific Research Applications
Trimethylsilyl 11-cyanoundecanoate has a wide range of applications in scientific research, including:
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of trimethylsilyl 11-cyanoundecanoate involves the reactivity of the trimethylsilyl group, which often behaves similarly to a proton. This reactivity allows the compound to participate in various chemical transformations, such as the addition to carbon-oxygen double bonds, forming new carbon-carbon bonds .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Trimethylsilyl 11-cyanoundecanoate with structurally related compounds, focusing on functional groups, molecular properties, and reactivity:
Key Comparative Insights:
Functional Group Reactivity: The cyano group in this compound is electron-withdrawing, making it suitable for nucleophilic additions or reductions to amines. In contrast, the bromo group in 11-Bromoundecyltrimethoxysilane facilitates substitution reactions (e.g., Suzuki coupling) . Trimethoxysilane derivatives (e.g., Methyl 11-(trimethoxysilyl)undecanoate) hydrolyze faster than trimethylsilyl analogs due to the higher reactivity of methoxy (-OCH₃) groups compared to methyl (-CH₃) substituents .
Physical Properties: The bromo analog has a boiling point of 158°C at 0.8 mmHg, while ester and cyano derivatives likely exhibit higher boiling points due to increased polarity . Aminoundecanoic acid lacks the silane group, resulting in lower molecular weight and distinct solubility in aqueous media .
Applications: Silane-terminated compounds (e.g., bromo, ester, cyano) are used as coupling agents in composites or surface modifiers for silica-based materials. The cyano variant’s nitrile group may enable its use in click chemistry or as a precursor to carboxylic acids via hydrolysis.
Research Findings and Trends
- Synthetic Routes: Bromo and ester analogs are synthesized via silane alkylation or esterification . The cyano derivative could be prepared through cyanation of a bromo precursor or silylation of 11-cyanoundecanoic acid.
- Hydrolytic Stability : Trimethylsilyl groups exhibit slower hydrolysis than trimethoxysilanes, making them preferable for moisture-sensitive applications .
- Thermal Behavior: Long alkyl chains (C11) enhance thermal stability, as seen in methyl undecanoate derivatives (decomposition >200°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
